

# ChEBI Information for cis-Stilbene Oxide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *cis-Stilbene oxide*

Cat. No.: B167934

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## Introduction

**cis-Stilbene oxide**, with the ChEBI identifier CHEBI:50004, is a stilbene oxide and an epoxide of significant interest in chemical and biological research.<sup>[1][2]</sup> As an aromatic polyketide lipid molecule, it belongs to the class of organic compounds known as stilbenes, which are characterized by a 1,2-diphenylethylene moiety. This guide provides a comprehensive overview of the chemical and physical properties of **cis-stilbene oxide**, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known interactions with metabolic pathways.

## Core Data Presentation

A summary of the key quantitative data for **cis-stilbene oxide** is presented in the table below for easy reference and comparison.

Property	Value	Source
ChEBI ID	CHEBI:50004	[1]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O	[1]
Molecular Weight	196.24 g/mol	[1]
CAS Number	1689-71-0	[1]
Physical Description	Colorless crystalline solid	[1]
Melting Point	38-40 °C	[3][4]
Boiling Point	126-132 °C (at 4 Torr)	[3]
Density	1.136 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Flash Point	> 110 °C (> 230 °F)	[3][4]
InChI	InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+	[1]
InChIKey	ARCJQKUWGAZPFX-OKILXGFUSA-N	[1]
SMILES	C1=CC=C(C=C1)[C@H]2--INVALID-LINK--C3=CC=CC=C3	[1]

## Experimental Protocols

### Synthesis of cis-Stilbene Oxide

The synthesis of **cis-stilbene oxide** is typically achieved through a two-step process: the synthesis of the precursor cis-stilbene, followed by its epoxidation.

#### Step 1: Synthesis of cis-Stilbene

A common method for the synthesis of cis-stilbene is the decarboxylation of α-phenylcinnamic acid.[5]

- Materials:
  - $\alpha$ -Phenylcinnamic acid (isomer with m.p. 172-173 °C)
  - Quinoline
  - Copper chromite
  - 10% Hydrochloric acid
  - Ether
  - 10% Sodium carbonate solution
  - Anhydrous sodium sulfate
  - Hexane
- Procedure:
  - In a three-necked flask equipped with a reflux condenser and a thermometer, dissolve 46.0 g (0.205 mole) of  $\alpha$ -phenylcinnamic acid in 280 ml of quinoline.
  - Add 4.0 g of copper chromite to the solution.
  - Heat the reaction mixture to 210-220 °C for 1.25 hours.
  - Cool the solution and pour it into 960 ml of 10% hydrochloric acid to dissolve the quinoline.
  - Extract the product with two 200 ml portions of ether, followed by one 100 ml portion.
  - Combine the ether extracts, filter to remove any catalyst particles, and wash with 200 ml of 10% sodium carbonate solution.
  - Dry the ether solution over anhydrous sodium sulfate.
  - Filter the dried solution and remove the ether by distillation on a steam bath.

- Dissolve the residue in hexane, cool to 0 °C, and filter to remove any trans-stilbene that may have formed.
- Remove the hexane by distillation to yield cis-stilbene.

## Step 2: Epoxidation of cis-Stilbene to **cis-Stilbene Oxide**

The epoxidation of the double bond in cis-stilbene can be achieved using a peroxy acid, such as peracetic acid. The following protocol is adapted from the epoxidation of trans-stilbene and is expected to yield the desired cis-epoxide.<sup>[4]</sup>

- Materials:
  - cis-Stilbene
  - Methylene chloride
  - Peracetic acid (approx. 40% in acetic acid)
  - Sodium acetate trihydrate
  - 10% Aqueous sodium carbonate
  - Magnesium sulfate
  - Methanol or hexane for recrystallization
- Procedure:
  - Dissolve cis-stilbene in methylene chloride in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
  - Cool the solution to 20 °C using an ice bath.
  - Prepare a solution of peracetic acid in acetic acid containing sodium acetate trihydrate.
  - Add the peracetic acid solution dropwise to the stirred cis-stilbene solution over 15 minutes.

- Stir the resulting mixture for several hours, ensuring the temperature does not exceed 35 °C. The reaction progress can be monitored by thin-layer chromatography.
- Pour the reaction mixture into water and separate the organic layer.
- Extract the aqueous phase with additional portions of methylene chloride.
- Combine the organic extracts and wash them with 10% aqueous sodium carbonate and then with water.
- Dry the organic layer over magnesium sulfate.
- Distill off the methylene chloride under reduced pressure.
- Recrystallize the residual solid from methanol or hexane to yield pure **cis-stilbene oxide**.

## Metabolism Study Using Liver Microsomes

The metabolic fate of **cis-stilbene oxide** can be investigated using liver microsomes, which contain a variety of drug-metabolizing enzymes.

- Materials:
  - Rat or human liver microsomes
  - **cis-Stilbene oxide**
  - NADPH regenerating system (e.g., NADP<sup>+</sup>, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  - Phosphate buffer (pH 7.4)
  - Organic solvent for extraction (e.g., ethyl acetate)
- Procedure:
  - Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and **cis-stilbene oxide** in a phosphate buffer.

- Initiate the reaction by adding the NADPH regenerating system.
- Incubate the mixture at 37 °C with gentle agitation for a specified time (e.g., up to 60 minutes).
- Terminate the reaction by adding an organic solvent such as ethyl acetate.
- Vortex the samples and centrifuge to separate the organic and aqueous layers.
- Analyze the supernatant for metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

It has been reported that cis-stilbene and **cis-stilbene oxide** do not exhibit estrogenic activity after incubation with liver microsomes from 3-methylcholanthrene-treated rats in the presence of NADPH, in contrast to their trans isomers.[6]

## Epoxide Hydrolase Activity Assay

**cis-Stilbene oxide** is a substrate for epoxide hydrolase, an enzyme involved in the detoxification of epoxides. The activity of this enzyme can be measured using a spectrophotometric assay, originally developed for trans-stilbene oxide, by monitoring the change in UV absorbance as the epoxide is hydrolyzed to the corresponding diol.

- Materials:
  - Source of epoxide hydrolase (e.g., liver cytosol or purified enzyme)
  - **cis-Stilbene oxide**
  - Buffer solution (e.g., Tris-HCl, pH 9.0)
  - UV-Vis spectrophotometer
- Procedure:
  - Prepare a solution of **cis-stilbene oxide** in a suitable solvent (e.g., acetonitrile) and add it to the buffer in a quartz cuvette.

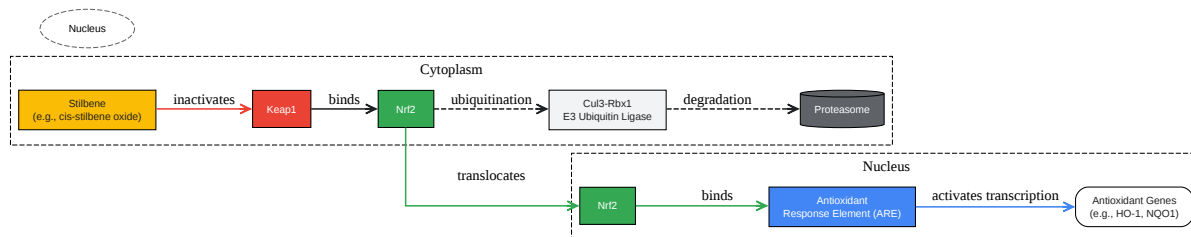
- Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate.
- Initiate the reaction by adding the enzyme source to the cuvette.
- Monitor the decrease in absorbance at a wavelength where the epoxide has a significantly different extinction coefficient from the diol product.
- Calculate the rate of hydrolysis from the change in absorbance over time.

## Signaling Pathways and Biological Relationships

While the specific interactions of **cis-stilbene oxide** with signaling pathways are not as extensively studied as its trans isomer, stilbenes, in general, are known to modulate several key cellular pathways, including the Nrf2 and xenobiotic receptor (PXR/CAR) pathways.

### Stilbene-Mediated Activation of the Nrf2 Antioxidant Pathway

Stilbenes are recognized for their ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of cellular antioxidant responses.<sup>[3][7]</sup> This activation helps protect cells from oxidative stress.

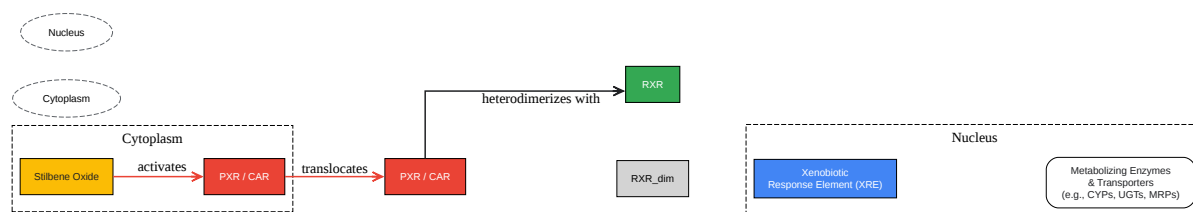


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Caption: Stilbene-induced activation of the Nrf2 antioxidant pathway.

## Activation of Xenobiotic Receptors (PXR/CAR)

Stilbene oxides can also interact with nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key regulators of the metabolism of foreign compounds (xenobiotics).[8][9] Activation of these receptors leads to the expression of drug-metabolizing enzymes and transporters.

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Caption: Activation of xenobiotic receptors PXR/CAR by stilbene oxide.

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